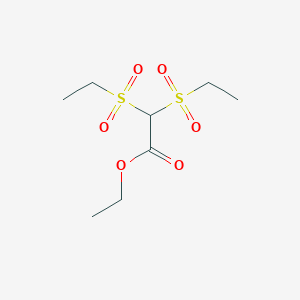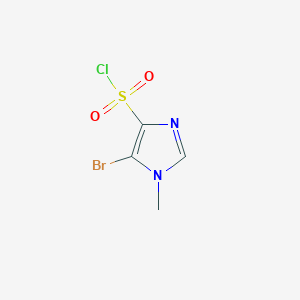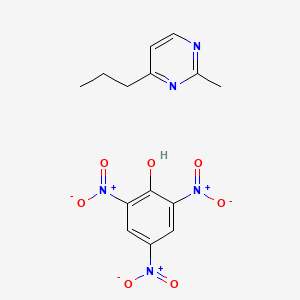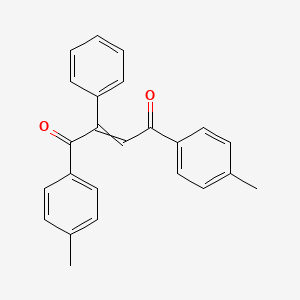
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione is an organic compound with the molecular formula C24H20O2. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenyl group attached to a but-2-ene-1,4-dione backbone. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione typically involves the reaction of 4-methylbenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial in its role as a reagent in organic synthesis. Additionally, its potential biological activities may involve interactions with cellular proteins and enzymes, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(4-methylphenyl)-2-butyne-1,4-dione: Similar structure but with a triple bond instead of a double bond.
1,4-Bis(4-methylphenyl)isoquinoline: Contains an isoquinoline ring instead of a but-2-ene-1,4-dione backbone.
1,4-Bis[(4-methylphenyl)sulfonyl]-2-butanone: Contains sulfonyl groups instead of phenyl groups.
Uniqueness
1,4-Bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione is unique due to its specific structural arrangement, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
88406-91-1 |
|---|---|
Molekularformel |
C24H20O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1,4-bis(4-methylphenyl)-2-phenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C24H20O2/c1-17-8-12-20(13-9-17)23(25)16-22(19-6-4-3-5-7-19)24(26)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChI-Schlüssel |
IWVLUDCLXKFICF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
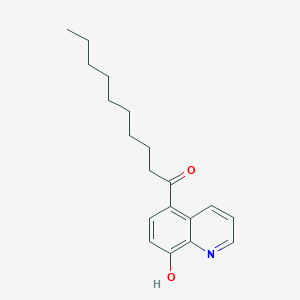

![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate](/img/structure/B14391711.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
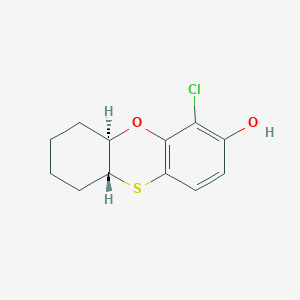
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
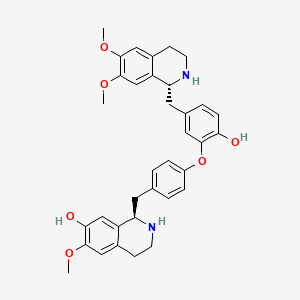
![Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B14391734.png)
